2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-nitro-2H-chromene is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the 3,4-dimethoxyphenyl group and the nitro group in the chromene structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable nitroalkene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process. Additionally, the purification steps can be streamlined using techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-nitro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-nitro-2H-chromene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, leading to cell death in cancer cells. Additionally, the compound can inhibit specific enzymes involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar methoxy groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features and biological activities
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-nitro-2H-chromene is unique due to the presence of both the nitro group and the chromene structure, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications.
Properties
CAS No. |
81289-17-0 |
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Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C17H15NO5/c1-21-15-8-7-12(10-16(15)22-2)17-13(18(19)20)9-11-5-3-4-6-14(11)23-17/h3-10,17H,1-2H3 |
InChI Key |
PCCRDMCQSCHCTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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